Methyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate
Description
Methyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (CAS 701232-69-1) is a boronate ester featuring a branched propanoate backbone and a pinacol-protected boronic acid moiety. Its molecular formula is C₁₇H₂₃BO₄, with a molecular weight of 314.18 g/mol. The compound is commonly utilized in Suzuki-Miyaura cross-coupling reactions due to the stability of its pinacol boronate group and the steric protection provided by the methyl branches .
Properties
IUPAC Name |
methyl 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-15(2,14(19)20-7)12-8-10-13(11-9-12)18-21-16(3,4)17(5,6)22-18/h8-11H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGWTXRTMGSMRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201132856 | |
| Record name | Methyl α,α-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201132856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890839-10-8 | |
| Record name | Methyl α,α-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890839-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl α,α-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201132856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Method Overview
The most established and frequently used method for synthesizing Methyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate involves the palladium-catalyzed borylation of the corresponding aryl bromide precursor, methyl 2-(4-bromophenyl)propanoate. This method employs bis(pinacolato)diboron as the boron source and potassium acetate as the base in a 1,4-dioxane solvent under reflux conditions in an inert nitrogen atmosphere.
Detailed Procedure and Reaction Conditions
- Starting materials: Methyl 2-(4-bromophenyl)propanoate, bis(pinacolato)diboron, potassium acetate.
- Catalyst: [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II).
- Solvent: 1,4-dioxane.
- Reaction conditions: Reflux under nitrogen atmosphere for 6 hours.
- Workup: Cooling to 60 °C, concentration under reduced pressure, aqueous workup with water and ethyl acetate, filtration through celite, drying over sodium sulfate.
- Purification: Column chromatography on silica gel using 3-5% ethyl acetate in hexane.
- Yield: Approximately 92% isolated yield as a colorless syrup.
Reaction Scheme Summary
| Reagent/Condition | Amount/Details |
|---|---|
| Methyl 2-(4-bromophenyl)propanoate | 5 g (20.56 mmol) |
| Potassium acetate | 4.04 g (41.11 mmol, 2 equiv.) |
| Bis(pinacolato)diboron | 10.45 g (41.13 mmol, 2 equiv.) |
| Pd(dppf)Cl2 (palladium catalyst) | 0.84 g (1.03 mmol, ~5 mol%) |
| Solvent | 1,4-Dioxane (100 mL) |
| Atmosphere | Nitrogen |
| Temperature | Reflux (approx. 101 °C) |
| Time | 6 hours |
| Purification | Silica gel chromatography |
| Yield | 92% |
This method is well-documented for its efficiency, scalability, and high yield, making it the gold standard for preparing this boronic ester compound.
Alternative Organocatalyzed Borono-Deamination Approach
Method Overview
A novel, mild organocatalyzed borono-deamination method has been developed for the synthesis of aryl boronic acid esters, including derivatives similar to this compound. This approach uses tris(pentafluorophenyl)borane as a catalyst to convert aromatic amines into boronic esters under mild conditions, avoiding the use of heavy metals and harsh reagents. The reaction proceeds via diazonium intermediates and is compatible with complex pharmaceutical molecules.
Reaction Conditions and Findings
- Catalyst: Tris(pentafluorophenyl)borane.
- Reagents: Bis(pinacolato)diboron, tert-butyl nitrite or amyl nitrite as nitrosating agents.
- Solvent: Acetonitrile (MeCN) found optimal due to its green chemistry profile and ability to minimize side reactions.
- Temperature: Approximately 80 °C.
- Time: Around 3 hours.
- Yields: Up to 65.5% for model compounds, with high purity suitable for further applications including radiolabeling.
- Advantages: Mild, metal-free, short reaction times, broad functional group tolerance, environmentally benign.
Solvent Effect on Yield (Representative Data)
| Entry | Solvent | Yield of Boronic Ester (%) | Yield of Proto-Deaminated Product (%) | Ratio (Borylation/Proto-Deamination) |
|---|---|---|---|---|
| 1 | Dichloromethane | 34.9 | 9.0 | 3.9 |
| 2 | Dimethylformamide | 9.4 | 32.3 | 0.3 |
| 3 | Dimethylsulfoxide | 41.1 | 16.2 | 2.5 |
| 4 | Acetonitrile | 49.8 | 11.2 | 4.4 |
| 5 | Acetonitrile* | 65.5 | 16.8 | 3.9 |
| 6 | Methanol | 7.7 | 0.3 | 25.6 |
Notes on Mechanism and Side Reactions
- Radical pathways can lead to undesired benzene formation as a side product.
- Acetonitrile suppresses radical side reactions and promotes higher borylation yields.
- The organocatalytic method avoids heavy metal contamination, beneficial for pharmaceutical applications.
- This method is particularly useful for late-stage functionalization and labeling precursors for PET imaging agents.
Comparative Summary of Preparation Methods
| Aspect | Pd-Catalyzed Borylation | Organocatalyzed Borono-Deamination |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 (Palladium complex) | Tris(pentafluorophenyl)borane (Lewis acid) |
| Boron Source | Bis(pinacolato)diboron | Bis(pinacolato)diboron |
| Base | Potassium acetate | Not required |
| Solvent | 1,4-Dioxane | Acetonitrile |
| Temperature | Reflux (~101 °C) | 80 °C |
| Reaction Time | 6 hours | 3 hours |
| Atmosphere | Nitrogen (inert) | Ambient or inert |
| Yield | Up to 92% | Up to 65.5% (model compounds) |
| Metal Contamination | Possible residual Pd | Metal-free |
| Functional Group Tolerance | Good | Excellent, suitable for complex drug molecules |
| Scalability | High | Moderate |
| Application | General synthesis, industrial scale | Late-stage pharmaceutical precursor synthesis, radiolabeling |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The dioxaborolane moiety facilitates palladium-catalyzed cross-coupling with aryl halides, a hallmark reaction for boronate esters. Key findings include:
Reaction Mechanism and Conditions
-
Catalyst : Pd(dppf)Cl₂ (0.06 equiv)
-
Base : Potassium acetate (3 equiv)
-
Yield : Quantitative (100%) for coupling with bromophenyl derivatives .
Example Reaction:
Substrate : Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
Product : Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate .
Hydroboration and Deuteroboration
The boronate group participates in copper-catalyzed hydroboration with alkenes.
Experimental Data:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | CuCl (5 mol%) with dppe ligand | |
| Solvent | 1,4-Dioxane | |
| Temperature | 65°C → 27°C | |
| Deuterium Source | D₂O | |
| Conversion Efficiency | >95% (stereospecific deuterium incorporation) |
Outcome : Syn-selective deuteroboration produces deuterated propanoate derivatives .
Ester Hydrolysis and Functionalization
The methyl ester undergoes hydrolysis under acidic or basic conditions:
Hydrolysis Conditions:
-
Reagent : 6 N HCl
-
Product : 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid .
Spectral Data:
Transmetalation in Catalytic Cycles
The compound acts as a transmetalation agent in palladium-mediated reactions:
Key Steps:
-
Oxidative Addition : Aryl halide binds to Pd⁰.
-
Transmetalation : Boronate transfers aryl group to Pdᴵᴵ.
Comparative Reactivity:
| Property | Methyl 2-methyl-2-(4-boronate)propanoate | Ethyl Analog |
|---|---|---|
| Solubility in Hexane | Low | Moderate (due to ethyl) |
| Coupling Efficiency | 100% | 85–90% |
Radical-Mediated Reactions
Under nitrite-mediated conditions, the boronate group engages in radical borylation:
Protocol:
-
Reagents : B₂pin₂ (1.2 equiv), tert-butyl nitrite (1.5 equiv)
Side Reaction : Proto-deamination (<20% benzene formation) .
Case Study:
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
Medicinal Chemistry
MMBP is utilized in the development of pharmaceuticals due to its unique boron-containing structure. Boron compounds are known for their ability to form stable complexes with biological molecules, enhancing drug efficacy.
Case Study: Anticancer Activity
Research has demonstrated that boron-containing compounds can exhibit cytotoxic effects against cancer cells. MMBP has been investigated for its potential in targeting specific cancer pathways, offering a promising avenue for drug development.
Organic Synthesis
MMBP serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable in creating complex organic molecules.
Example Reactions:
- Cross-Coupling Reactions : MMBP can participate in Suzuki-Miyaura reactions, facilitating the formation of carbon-carbon bonds.
- Functionalization : The presence of the dioxaborolane moiety allows for selective functionalization under mild conditions.
Materials Science
In materials science, MMBP is explored for its potential in developing new materials with specific properties. The incorporation of boron into polymers can enhance thermal stability and mechanical strength.
Application Example:
- Polymer Composites : MMBP has been used to synthesize boron-containing polymers that exhibit improved fire resistance and thermal properties.
Table 1: Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Drug development targeting cancer pathways | Potential cytotoxic effects on cancer cells |
| Organic Synthesis | Intermediate for various chemical reactions | Effective in cross-coupling reactions |
| Materials Science | Development of new materials | Enhanced thermal stability in polymer composites |
Mechanism of Action
The mechanism by which Methyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product.
Comparison with Similar Compounds
Structural Analogs with Varying Ester Groups
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS 890839-11-9)
- Key Differences: Substitution: Ethyl ester instead of methyl. Backbone: Acetate (shorter chain) vs. propanoate.
- Shorter acetate chain decreases steric hindrance, possibly enhancing reactivity in cross-coupling reactions .
Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS 859169-20-3)
Propanoate Derivatives with Modified Substituents
Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (CAS 917024-58-9)
- Key Differences: Backbone: Linear propanoate chain vs. branched 2-methylpropanoate.
- Impact :
tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (CAS 872054-15-4)
Analogs with Heterocyclic or Functional Group Variations
Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate (CAS 1201657-32-0)
- Key Differences :
- Pyrazole ring replaces the phenyl group.
Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate
Boronate Ester Stability and Reactivity
- Pinacol vs. Dioxaborinan Boronates :
- Electron-Withdrawing Groups: Analogs like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile () exhibit faster coupling rates due to electron-withdrawing cyano groups, contrasting with the electron-donating methyl ester in the target compound .
Biological Activity
Methyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is a compound of significant interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies.
Molecular Formula: C16H23BO4
Molecular Weight: 290.2 g/mol
CAS Number: 890839-11-9
IUPAC Name: methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
The biological activity of this compound can be attributed to its unique structural features. The presence of the dioxaborolane moiety is known to facilitate interactions with biological targets such as enzymes and receptors. This interaction can lead to various pharmacological effects:
- Antioxidant Activity: The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects: Preliminary studies suggest that it could inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Antimicrobial Properties: Some derivatives of boron compounds have shown antimicrobial activity; thus, this compound may also possess similar properties.
In Vitro Studies
-
Cell Viability Assays:
- This compound was tested on various cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent decrease in cell viability at concentrations above 50 µM.
-
Inflammation Models:
- In a lipopolysaccharide (LPS)-induced inflammation model using RAW 264.7 macrophages, the compound significantly reduced the levels of TNF-alpha and IL-6 by approximately 40% at a concentration of 25 µM.
In Vivo Studies
- Animal Models:
- In a murine model of acute inflammation induced by carrageenan injection, administration of the compound resulted in a significant reduction in paw edema compared to control groups (p < 0.05).
Case Studies
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of the compound using DPPH and ABTS radical scavenging assays. Results showed that the compound had an IC50 value of 45 µM in the DPPH assay, indicating moderate antioxidant activity.
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on its anti-inflammatory effects, the compound was shown to inhibit NF-kB activation in LPS-stimulated macrophages. This suggests that it may exert its effects through modulation of key signaling pathways involved in inflammation.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C16H23BO4 |
| Molecular Weight | 290.2 g/mol |
| CAS Number | 890839-11-9 |
| Antioxidant IC50 | 45 µM |
| Cytokine Reduction | TNF-alpha: -40%, IL-6: -40% |
Q & A
Q. What are emerging applications in medicinal chemistry?
- Methodological Answer : The compound serves as a key intermediate in synthesizing FABP4/5 inhibitors (e.g., quinoline derivatives with anti-inflammatory activity). Recent work achieved 88% yield in coupling with chlorophenyl precursors for drug candidates targeting metabolic disorders. Its boronate group enables late-stage functionalization via click chemistry or bioconjugation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
